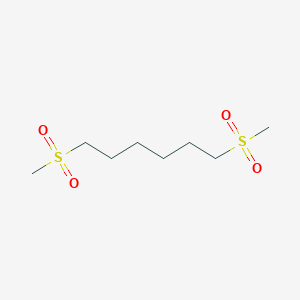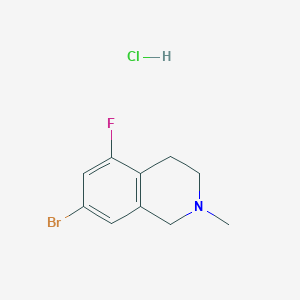
C10H12BrClFN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with cyclopropanamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride: undergoes various types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the bromine atom with other nucleophiles such as amines or thiols .
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines .
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide , potassium carbonate , and various amines .
Oxidation: Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride .
Major Products
The major products formed from these reactions include substituted benzylamines , ketones , aldehydes , alcohols , and amines .
Scientific Research Applications
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride: has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors or enzymes , modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in neurotransmitter modulation and signal transduction .
Comparison with Similar Compounds
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride: can be compared with other similar compounds such as:
- 3-[(2-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride
- N-(4-Bromo-2-fluorobenzyl)cyclopropanamine
These compounds share similar structural features but differ in their chemical properties and biological activities . The unique combination of bromine , fluorine , and cyclopropanamine in N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride contributes to its distinct reactivity and
Properties
Molecular Formula |
C10H12BrClFN |
|---|---|
Molecular Weight |
280.56 g/mol |
IUPAC Name |
7-bromo-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11BrFN.ClH/c1-13-3-2-9-7(6-13)4-8(11)5-10(9)12;/h4-5H,2-3,6H2,1H3;1H |
InChI Key |
ZMGOCVOUHHILQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2F)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-Morpholinyl)phenyl]acetamide](/img/structure/B14132356.png)
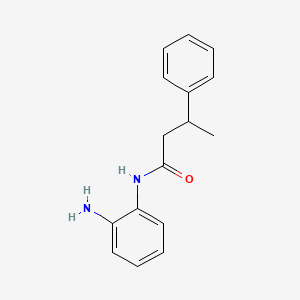

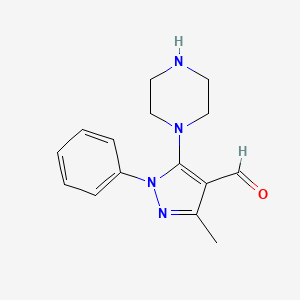
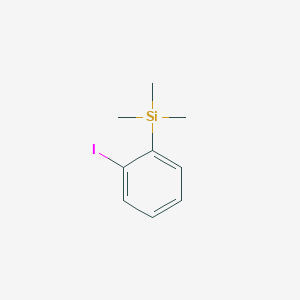

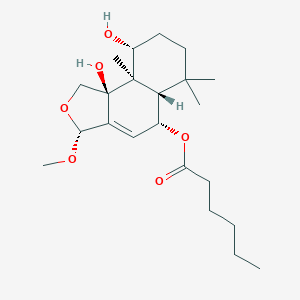

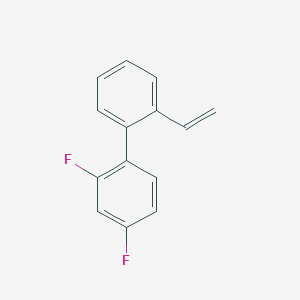
![N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14132416.png)
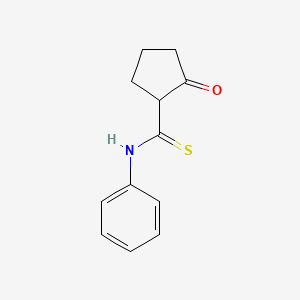
![(3S,10R,13R,17R)-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14132432.png)
